3-Bromo-2,5-dichloropyridine 3-Bromo-2,5-dichloropyridine
Brand Name: Vulcanchem
CAS No.: 138006-41-4
VCID: VC21220511
InChI: InChI=1S/C5H2BrCl2N/c6-4-1-3(7)2-9-5(4)8/h1-2H
SMILES: C1=C(C=NC(=C1Br)Cl)Cl
Molecular Formula: C5H2BrCl2N
Molecular Weight: 226.88 g/mol

3-Bromo-2,5-dichloropyridine

CAS No.: 138006-41-4

Cat. No.: VC21220511

Molecular Formula: C5H2BrCl2N

Molecular Weight: 226.88 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2,5-dichloropyridine - 138006-41-4

Specification

CAS No. 138006-41-4
Molecular Formula C5H2BrCl2N
Molecular Weight 226.88 g/mol
IUPAC Name 3-bromo-2,5-dichloropyridine
Standard InChI InChI=1S/C5H2BrCl2N/c6-4-1-3(7)2-9-5(4)8/h1-2H
Standard InChI Key CDBHWRZEXFQNBI-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1Br)Cl)Cl
Canonical SMILES C1=C(C=NC(=C1Br)Cl)Cl

Introduction

Chemical Identity and Structure

3-Bromo-2,5-dichloropyridine is a halogenated pyridine derivative with three halogen substituents strategically positioned on a pyridine ring. This molecular architecture confers distinct reactivity patterns that enable selective transformations in organic synthesis.

Basic Information

The compound's structural information and identifiers are summarized in Table 1:

ParameterValue
Chemical Name3-Bromo-2,5-dichloropyridine
CAS Number138006-41-4
Molecular FormulaC₅H₂BrCl₂N
Molecular Weight226.89 g/mol
SMILESC1=C(C=NC(=C1Br)Cl)Cl
InChIInChI=1S/C5H2BrCl2N/c6-4-1-3(7)2-9-5(4)8/h1-2H
InChIKeyCDBHWRZEXFQNBI-UHFFFAOYSA-N

The compound features a pyridine ring with chlorine atoms at the 2- and 5-positions and a bromine atom at the 3-position. This arrangement of halogens creates a unique electronic distribution and reactivity profile that makes it valuable for various chemical transformations .

Physical and Chemical Properties

The distinct physical and chemical properties of 3-Bromo-2,5-dichloropyridine determine its behavior in synthesis reactions and applications.

Physical Properties

Table 2 presents the key physical properties of the compound:

PropertyValue
Physical StatePowder to crystal
ColorLight orange to yellow to green
Melting Point38-40°C
Boiling Point195-198°C (at 760 mmHg)
Density1.199 g/cm³
Refractive Index1.424-1.426

These physical characteristics make it amenable to various handling and processing techniques in laboratory and industrial settings .

Chemical Properties

The chemical behavior of 3-Bromo-2,5-dichloropyridine is largely influenced by its electronic structure and the presence of three halogen atoms:

PropertyValue
SolubilitySoluble in methanol
pKa (Predicted)-3.02±0.10

The compound's reactivity is primarily characterized by its ability to participate in selective halogen-exchange reactions and cross-coupling processes. The bromine at the 3-position typically demonstrates higher reactivity in cross-coupling reactions compared to the chlorine atoms, allowing for regioselective transformations .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 3-Bromo-2,5-dichloropyridine, though detailed information is somewhat limited in the available literature.

Direct Bromination Approach

One common approach involves the selective bromination of 2,5-dichloropyridine using appropriate brominating agents under controlled conditions. This method typically employs N-bromosuccinimide (NBS) or elemental bromine in the presence of acid catalysts to achieve regioselective bromination at the 3-position .

Applications and Uses

The versatility of 3-Bromo-2,5-dichloropyridine is demonstrated by its wide range of applications across multiple industries and research fields.

Pharmaceutical Applications

In pharmaceutical research and development, this compound serves as a valuable building block for the synthesis of biologically active molecules:

  • It functions as an intermediate in the development of pharmaceuticals that target specific biological pathways, enhancing drug efficacy .

  • The compound's distinct properties enable selective reactions leading to the formation of complex molecular structures essential in medicinal chemistry .

  • Research has identified dichloropyridine-based analogues as novel P2X7 receptor antagonists, with potential applications in developing anti-inflammatory agents .

Agrochemical Applications

The compound plays a significant role in the agricultural sector:

  • It serves as an intermediate in the synthesis of agrochemicals, particularly in the formulation of herbicides and insecticides .

  • Its unique reactivity profile allows for the development of crop protection solutions with improved efficacy and environmental profiles .

Material Science Applications

In materials science, 3-Bromo-2,5-dichloropyridine contributes to the development of advanced materials:

  • It is applied in the production of specialized polymers and coatings, offering improved durability and resistance to environmental factors .

  • The compound's halogenated structure can be incorporated into materials to impart specific properties like flame retardancy or enhanced thermal stability .

Electronics Industry Applications

The electronics sector utilizes this compound in various ways:

  • It is employed in the manufacture of semiconductors, contributing to the development of electronic components .

  • The compound serves as a precursor for the synthesis of organic light-emitting diodes (OLEDs), which are crucial components in modern display technologies .

Analytical Chemistry Applications

In analytical chemistry, the compound has utility as:

  • A reagent in analytical methods, aiding in the detection and quantification of other substances .

  • A reference standard for chromatographic and spectroscopic techniques .

ParameterClassification
Hazard CodesXi (Irritant), T (Toxic)
Risk Statements36/37/38-41-37/38-25
Safety Statements26-45-39
Hazard Class6.1
Packing GroupIII
UN NumberUN2811

These classifications indicate that the compound possesses irritant and toxic properties, necessitating appropriate safety measures during handling .

Recommended Precautions

Based on its hazard profile, the following precautions are recommended:

  • Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and laboratory coats.

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and respiratory system.

  • In case of accidental contact, follow established first aid procedures as outlined in the material safety data sheet (MSDS) .

Current Research and Future Perspectives

The ongoing investigation of 3-Bromo-2,5-dichloropyridine and related halogenated pyridines continues to expand their potential applications.

Research Trends

Recent research efforts have focused on:

  • Developing more efficient and environmentally friendly synthesis methods for 3-Bromo-2,5-dichloropyridine and structurally related compounds.

  • Exploring novel applications in emerging fields such as nanotechnology, renewable energy materials, and advanced drug delivery systems.

  • Investigating the compound's potential in the development of new pharmaceutical agents, particularly those targeting inflammatory and neurodegenerative conditions .

Future Directions

Potential areas for future research include:

  • Green chemistry approaches to the synthesis of 3-Bromo-2,5-dichloropyridine, focusing on reducing waste and using less hazardous reagents.

  • Expansion of its applications in the development of advanced materials with tailored properties for specific industrial needs.

  • Further exploration of its utility in medicinal chemistry, particularly in the design of novel drug candidates targeting previously unexplored biological pathways .

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